Cas no 1936179-75-7 (1-(1-methyl-1H-pyrazol-4-yl)methylcyclopropane-1-carbaldehyde)

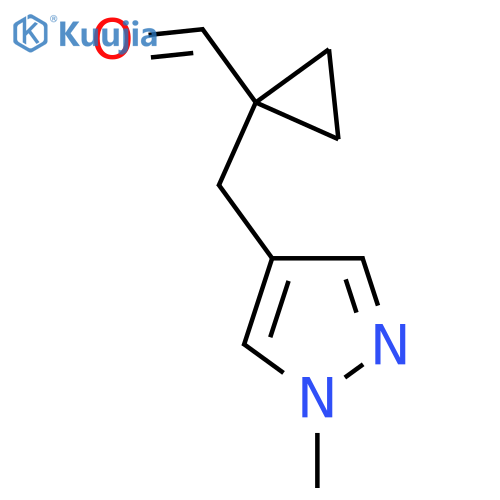

1936179-75-7 structure

商品名:1-(1-methyl-1H-pyrazol-4-yl)methylcyclopropane-1-carbaldehyde

1-(1-methyl-1H-pyrazol-4-yl)methylcyclopropane-1-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- EN300-1622829

- 1-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carbaldehyde

- 1936179-75-7

- 1-(1-methyl-1H-pyrazol-4-yl)methylcyclopropane-1-carbaldehyde

-

- インチ: 1S/C9H12N2O/c1-11-6-8(5-10-11)4-9(7-12)2-3-9/h5-7H,2-4H2,1H3

- InChIKey: UAQLBAMQQOCXRW-UHFFFAOYSA-N

- ほほえんだ: O=CC1(CC2C=NN(C)C=2)CC1

計算された属性

- せいみつぶんしりょう: 164.094963011g/mol

- どういたいしつりょう: 164.094963011g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 189

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 34.9Ų

- 疎水性パラメータ計算基準値(XlogP): 0.3

1-(1-methyl-1H-pyrazol-4-yl)methylcyclopropane-1-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1622829-0.05g |

1-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carbaldehyde |

1936179-75-7 | 0.05g |

$1068.0 | 2023-08-31 | ||

| Enamine | EN300-1622829-0.1g |

1-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carbaldehyde |

1936179-75-7 | 0.1g |

$1119.0 | 2023-08-31 | ||

| Enamine | EN300-1622829-1g |

1-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carbaldehyde |

1936179-75-7 | 1g |

$1272.0 | 2023-08-31 | ||

| Enamine | EN300-1622829-1.0g |

1-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carbaldehyde |

1936179-75-7 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1622829-0.5g |

1-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carbaldehyde |

1936179-75-7 | 0.5g |

$1221.0 | 2023-08-31 | ||

| Enamine | EN300-1622829-2.5g |

1-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carbaldehyde |

1936179-75-7 | 2.5g |

$2492.0 | 2023-08-31 | ||

| Enamine | EN300-1622829-5g |

1-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carbaldehyde |

1936179-75-7 | 5g |

$3687.0 | 2023-08-31 | ||

| Enamine | EN300-1622829-0.25g |

1-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carbaldehyde |

1936179-75-7 | 0.25g |

$1170.0 | 2023-08-31 | ||

| Enamine | EN300-1622829-10g |

1-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carbaldehyde |

1936179-75-7 | 10g |

$5467.0 | 2023-08-31 |

1-(1-methyl-1H-pyrazol-4-yl)methylcyclopropane-1-carbaldehyde 関連文献

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

1936179-75-7 (1-(1-methyl-1H-pyrazol-4-yl)methylcyclopropane-1-carbaldehyde) 関連製品

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬